2-(4-Methyl-5-thiazolyl)ethyl isobutyrate

Refractive index Specific gravity Identity testing

2-(4-Methyl-5-thiazolyl)ethyl isobutyrate (CAS 324742-95-2, FEMA 4278, JECFA is a synthetic 4,5-disubstituted thiazole ester with molecular formula C10H15NO2S and molecular weight 213.3 g/mol. It appears as a colourless to yellow liquid with a roasted nutty aroma and is classified as a flavouring agent.

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
CAS No. 324742-95-2
Cat. No. B12755867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
CAS324742-95-2
Molecular FormulaC10H15NO2S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOC(=O)C(C)C
InChIInChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3
InChIKeyXFOARQASJMBHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-5-thiazolyl)ethyl isobutyrate (CAS 324742-95-2): Chemical Identity, JECFA Monograph, and Procurement Baseline for 4,5-Disubstituted Thiazole Flavor Esters


2-(4-Methyl-5-thiazolyl)ethyl isobutyrate (CAS 324742-95-2, FEMA 4278, JECFA 1754) is a synthetic 4,5-disubstituted thiazole ester with molecular formula C10H15NO2S and molecular weight 213.3 g/mol [1]. It appears as a colourless to yellow liquid with a roasted nutty aroma and is classified as a flavouring agent [1]. The compound belongs to a homologous series of 2-(4-methyl-5-thiazolyl)ethyl esters differentiated by the acyl chain length and branching, where subtle structural variations produce quantifiable differences in physical properties, purity specifications, solubility profiles, and regulatory status that directly impact procurement decisions [1][2].

Why 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate Cannot Be Generically Substituted by Other 4,5-Disubstituted Thiazole Esters: The Case for Specification-Driven Procurement


Within the 2-(4-methyl-5-thiazolyl)ethyl ester series, simple substitution of one homolog for another is demonstrably problematic due to quantifiable divergences across multiple selection-critical parameters. Despite sharing a common thiazole-ethanol core, the isobutyrate ester differs from its straight-chain and shorter-chain analogs in boiling point, refractive index, specific gravity, minimum assay requirements, solubility characteristics, and — most critically — contemporary U.S. regulatory standing following FDA's 2018 delisting of seven synthetic flavoring substances [1][2]. These are not merely academic distinctions; they directly affect formulation reproducibility, analytical verification, supply-chain integrity, and regulatory compliance in finished products. The evidence below quantifies precisely where the isobutyrate deviates from its nearest comparators, enabling evidence-based selection rather than assumption-driven interchange.

Quantitative Procurement Evidence for 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate: Head-to-Head Specification Data vs. Closest Homologs


Refractive Index and Specific Gravity: Differentiating the Isobutyrate Ester from Its Straight-Chain Butanoate Homolog for Identity Verification

The JECFA full specification for 2-(4-methyl-5-thiazolyl)ethyl isobutyrate defines a refractive index range of 1.494–1.500 and a specific gravity range of 1.102–1.108, both measured at 20°C [1]. Its direct straight-chain isomer, 2-(4-methyl-5-thiazolyl)ethyl butanoate (JECFA 1753, CAS 94159-31-6), carries a refractive index specification of 1.496–1.510 and specific gravity of 1.106–1.112 [2]. Although the ranges partially overlap, the central values differ: the isobutyrate has a refractive index midpoint of approximately 1.497 and specific gravity midpoint of approximately 1.105, whereas the butanoate midpoints are approximately 1.503 and 1.109 respectively [1][2]. These differences, while numerically small, are analytically significant for refractive index and density-based identity confirmation per JECFA monograph protocols.

Refractive index Specific gravity Identity testing Quality control JECFA specification

Minimum Assay Purity Specification: How the Isobutyrate Ester Compares to Acetate and Decanoate Homologs for Analytical Benchmarking

JECFA specifies a minimum assay of 98% for 2-(4-methyl-5-thiazolyl)ethyl isobutyrate [1]. In contrast, the shorter-chain acetate homolog (JECFA 1054, CAS 656-53-1) carries a lower minimum assay specification of 97% , while the longer-chain decanoate homolog (JECFA 1757, CAS 101426-31-7) is specified at only 95% . The isobutyrate thus occupies a position of higher purity specification among the series, second only to the propionate (JECFA 1752, 98%) and butanoate (JECFA 1753, 98%) [1]. For procurement requiring stringent purity benchmarking, the isobutyrate offers a specification threshold that eliminates lower-purity homologs from consideration.

Assay purity GC specification Quality assurance Procurement standard

U.S. FDA Regulatory Status: The Isobutyrate Ester as a Delisted Synthetic Flavoring Substance and Its Implications for Non-Food Research Procurement

In October 2018, the U.S. FDA amended its food additive regulations to no longer provide for the use of seven specified synthetic flavoring substances, including 2-(4-methyl-5-thiazolyl)ethyl isobutyrate (FEMA 4278) [1][2]. By contrast, the acetate homolog (FEMA 3205, JECFA 1054) remains listed in the FDA Substances Added to Food inventory without this delisting annotation, and is still commercially supplied as meeting FG (Food Grade) specifications by major vendors . This regulatory divergence creates a clear procurement fork: the isobutyrate is now primarily relevant for analytical reference standard use, forensic authenticity testing, non-U.S. markets where approval remains, or research on banned/restricted flavor substances, whereas the acetate and certain other homologs retain their status as permitted food flavoring ingredients in the U.S. market [1][2].

FDA delisting Regulatory compliance Synthetic flavoring agent Non-food research Reference standard

Odor Description Differentiation: Roasted Nutty vs. Meaty — Sensory Nuance Between the Isobutyrate and Acetate Homologs

The JECFA monograph assigns 2-(4-methyl-5-thiazolyl)ethyl isobutyrate the odor description 'Roasted nutty aroma' [1]. The unsubstituted acetate homolog (JECFA 1054) is described by its specification as having a 'meaty odour' . This represents a categorical sensory shift within the same 4,5-disubstituted thiazole scaffold driven by the ester moiety alone: the isobutyrate ester directs the aroma toward roasted-nutty, while the acetate ester yields a distinctly meaty character. The propionate (JECFA 1752) and butanoate (JECFA 1753) share the 'Roasted, nutty aroma' description with the isobutyrate, confining the meaty descriptor specifically to the acetate member of the series [2].

Odor profile Sensory descriptor Roasted nutty Meaty Flavor selection

Solubility Profile and Boiling Point Specification: The Isobutyrate Ester Positioned for Non-Polar Formulation Across the Homologous Series

JECFA specifies that 2-(4-methyl-5-thiazolyl)ethyl isobutyrate is soluble in non-polar solvents and only slightly soluble in water, with a boiling point of 100–104°C at 2 mm Hg [1]. The butanoate homolog shares the same solubility profile (soluble in non-polar solvents, insoluble in water) and boils at 101–107°C at 1 mm Hg [2]. The acetate diverges meaningfully: it is described as slightly soluble in water and miscible with ethanol, with a higher boiling point of 117–118°C at 6 mm Hg . The isobutyrate thus groups with the mid-chain esters in terms of non-polar solubility preference, but its boiling point under vacuum is intermediate between the acetate and the longer-chain homologs, making it a candidate where both moderate volatility and non-polar solubility are simultaneously required.

Solubility Boiling point Non-polar solvent Formulation compatibility

Procurement-Driven Application Scenarios for 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate Based on Quantified Specification Differentiation


Analytical Reference Standard for U.S. FDA Compliance Verification of Delisted Flavor Substances

Following the 2018 FDA delisting, 2-(4-methyl-5-thiazolyl)ethyl isobutyrate is required as a certified reference standard by analytical laboratories performing GC-MS or HPLC verification of food products for the presence of the seven prohibited synthetic flavoring substances [1]. Its fully specified JECFA monograph (assay ≥98%, refractive index 1.494–1.500, specific gravity 1.102–1.108, HNMR identity test) provides the exact parameters needed for instrument calibration and retention-time confirmation [2]. Procurement of the isobutyrate rather than a non-delisted homolog ensures the reference material matches the target analyte in all specification dimensions.

Non-Polar Flavor Formulation Requiring Roasted Nutty Profile with Moderate Volatility

In flavor formulations for roasted nut, cooked meat, or coffee-type profiles where a non-polar solvent carrier is used, the isobutyrate ester's solubility characteristics (soluble in non-polar solvents, slightly soluble in water) and boiling point range (100–104°C at 2 mm Hg) position it as a mid-volatility option between the more volatile acetate and the less volatile decanoate [1][3]. Its roasted nutty aroma descriptor, confirmed by JECFA, distinguishes it from the meaty acetate, making it the appropriate choice when nutty character is desired over meaty notes [1][2].

Research on Structure-Odor Relationships in 4,5-Disubstituted Thiazole Esters

The isobutyrate ester represents a critical branching-point analog within the homologous 2-(4-methyl-5-thiazolyl)ethyl ester series. Its branched acyl chain (isobutyrate) versus the straight-chain butanoate isomer provides a test case for investigating how ester branching influences odor quality, binding affinity to odorant-binding proteins, and physicochemical properties within an otherwise identical thiazole scaffold [1]. The fact that both the isobutyrate and butanoate share a 'roasted, nutty' descriptor yet differ in refractive index, specific gravity, and solubility provides a quantitative framework for structure-odor correlation studies.

Procurement for Jurisdictions Where FDA Delisting Does Not Apply

For flavor manufacturers operating in markets outside U.S. FDA jurisdiction where JECFA safety evaluations remain the primary regulatory reference, 2-(4-methyl-5-thiazolyl)ethyl isobutyrate retains its JECFA 'No safety concern at current levels of intake' determination from 2007 [1][2]. The full JECFA specification (identity, purity, physical properties) provides an internationally recognized quality framework for bulk procurement, with the 98% minimum assay offering a higher purity benchmark than the acetate (97%) or decanoate (95%) homologs [1][3].

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